2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a cyclohexyl ring. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxoacetic acid moiety may yield a hydroxy acid.
Wissenschaftliche Forschungsanwendungen
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1S,3R,4R)-3-amino-4-hydroxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxopropanoic acid
Uniqueness
What sets 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H21NO6 |
---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-[(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-2-oxoacetic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-7(4-5-9(8)15)10(16)11(17)18/h7-9,15H,4-6H2,1-3H3,(H,14,19)(H,17,18)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
XZIOOLWSFHNASG-DJLDLDEBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.